molecular formula C10H16N2O2 B15267658 N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide

N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide

Cat. No.: B15267658
M. Wt: 196.25 g/mol
InChI Key: KLRYHABSBFJBIF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Structurally, it features a 5-methylfuran ring linked via a methylene group to an acetamide backbone with dimethyl substituents on the nitrogen. This scaffold is common in the exploration of new pharmacologically active molecules. Related furan-based acetamide derivatives have been investigated for various biological activities. For instance, quantitative structure-activity relationship (QSAR) studies on propanamide compounds containing a 5-methylfuran moiety have highlighted their potential as anticonvulsant agents, targeting enzymes such as γ-aminobutyrate aminotransferase . Researchers may utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N,N-dimethyl-2-[(5-methylfuran-2-yl)methylamino]acetamide

InChI

InChI=1S/C10H16N2O2/c1-8-4-5-9(14-8)6-11-7-10(13)12(2)3/h4-5,11H,6-7H2,1-3H3

InChI Key

KLRYHABSBFJBIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide typically involves the reaction of 5-methylfurfural with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine and acetamide groups participate in nucleophilic substitution under controlled conditions. Key reactions include:

Table 1: Nucleophilic substitution pathways

Reaction TypeReagents/ConditionsOutcome/ProductSource
Amide alkylationAcyl chlorides, NaHCO₃, DCM, 0–5°CPhenoxy-acetamide derivatives
Chloroacetamide substitutionK₂CO₃, DMF, alkyl halides, 60°CThiophene- or pyrimidine-linked analogs

For example, reaction with 4-chloro-3,5-dimethylphenol in the presence of acyl chloride forms phenoxy-acetamide derivatives via nucleophilic acyl substitution. Similarly, chloroacetamide intermediates undergo displacement with heterocyclic amines to generate structurally diverse analogs .

Oxidation of the Furan Moiety

The 5-methylfuran ring is susceptible to oxidation, particularly at the α-position relative to the oxygen atom.

Table 2: Oxidation reactions

Oxidizing AgentConditionsProductSource
KMnO₄Acidic aqueous, 50°C5-Methyl-2(5H)-furanone
O₂ (catalyzed)Pd/C, ethanol, 80°CPartially oxidized furan derivatives

Oxidation with KMnO₄ cleaves the furan ring to form lactone derivatives, while milder conditions yield hydroxylated intermediates.

Hydrolysis of the Amide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid or amine derivatives.

Table 3: Hydrolysis pathways

ConditionsReagentsProductSource
6M HClReflux, 12 hrs2-[(5-Methylfuran-2-yl)methyl]aminoacetic acid
NaOH (aq.)80°C, 8 hrsSodium carboxylate salt

Acid hydrolysis cleaves the amide bond to yield the corresponding carboxylic acid, while basic conditions produce carboxylate salts .

Metabolic Biotransformations

In vitro and in vivo studies reveal enzymatic modifications critical for pharmacological activity:

Table 4: Metabolic pathways

Enzyme SystemMetabolic PathwayMajor MetabolitesSource
Liver microsomesDeacetylationFree amine derivative
CYP450 isoformsSulfoxidationSulfone analogs (e.g., CBS-3733)

Deacetylation by esterases or amidases removes the dimethylacetamide group, generating bioactive amine intermediates . Sulfoxidation at the methylthio group enhances polarity, influencing excretion profiles .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its dimethylamino and furan substituents:

Table 5: Reactivity comparison with analogs

CompoundKey Functional GroupsDominant ReactionSource
2-Chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamideChloro, methylfuranNucleophilic substitution
N-(2-Hydroxyethyl)-N-[(5-methylfuran-2-yl)methyl]acetamideHydroxyethylEsterification

The absence of a chloro group in the target compound reduces electrophilicity at the α-carbon, favoring amide-specific reactions over alkylation .

Scientific Research Applications

N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide is an organic compound with a dimethylamino group and a furan ring that has garnered interest in medicinal chemistry because of its potential biological activities and applications in drug development. The furan moiety often contributes to the compound's pharmacological properties, enhancing its interaction with biological targets. Research suggests that compounds containing dimethylamine functionalities exhibit a broad spectrum of biological activities.

Potential Applications

This compound may possess antimicrobial, anticancer, and analgesic properties due to its structural characteristics. The furan component is known for enhancing the pharmacological efficacy of compounds by improving their bioavailability and interaction with biological targets. Studies on its interactions with biological targets suggest that it may act on specific receptors or enzymes involved in disease pathways, making it a candidate for further pharmacological evaluation. Quantitative structure–activity relationship (QSAR) modeling could provide insights into optimizing its efficacy against specific biological targets.

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational method used to predict the biological activities of compounds based on their chemical structures. In the context of this compound, QSAR modeling can help optimize its efficacy against specific biological targets. This involves analyzing the relationship between the compound's structural features and its biological activity to identify which structural modifications may enhance its desired effects.

Antimicrobial Properties

The presence of a dimethylamine (DMA) group in this compound contributes to its potential antimicrobial properties . DMA derivatives have demonstrated antimicrobial activity, making them valuable candidates for treating infectious diseases, especially bacterial infections . The ability of DMA derivatives to modulate various biological targets further enhances their therapeutic potential .

Anticancer Properties

This compound may also possess anticancer properties due to its structural characteristics. Research indicates that DMA derivatives exhibit anticancer activities, suggesting their potential in cancer treatment . The compound's unique chemical structure allows it to interact with biological targets involved in cancer pathways, making it a candidate for further investigation.

Analgesic Properties

The structural features of this compound may contribute to its analgesic properties. DMA derivatives have shown analgesic properties, indicating their potential as pain relievers . The compound's ability to modulate biological targets associated with pain pathways makes it a candidate for further pharmacological evaluation.

Structural Comparison with Similar Compounds

This compound shares structural similarities with other compounds, and can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Chloro-N-methyl-N-{(5-methylfuran-2-yl)methyl}acetamideContains a chloro groupAntimicrobialChloro substitution affects reactivity
2-Acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamideBenzyl group instead of dimethylaminoAnticonvulsantDifferent aromatic substitution impacts activity
N-(Furan-2-ylmethyl)furan-2-carboxamideFuran derivativesAntifungalMultiple furan rings enhance activity
N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamideROR-gamma modulatorsTreating autoimmune diseasestreats autoimmune diseases

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Backbone

The following table highlights key structural differences and similarities between the target compound and related acetamides:

Compound Name Substituents on Acetamide Nitrogen Additional Functional Groups Key Applications/Properties Reference
N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide Dimethylamino, 5-methylfuran-2-ylmethyl Furan ring (electron-rich, aromatic) Discontinued; structural analog to ranitidine derivatives
2-Chloro-N-[(5-(hydroxymethyl)furan-2-yl)methyl]acetamide Chloro, hydroxymethyl-furan Hydroxymethyl group (enhanced hydrophilicity) Intermediate in lipase-catalyzed synthesis
N-(3-(5-Methylfuran-2-yl)phenyl)acetamide Phenyl, 5-methylfuran-2-yl Aromatic phenyl group Commercial availability; structural studies
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl, methylpyridyl Heterocyclic sulfur linkage Biologically active intermediate
N-[4-(5-Nitro-pyridin-2-ylamino)-phenyl]-acetamide Nitropyridinylamino, phenyl Nitro group (electron-withdrawing) Potential nitroaromatic reactivity

Key Observations :

  • The 5-methylfuran substituent in the target compound distinguishes it from chloro-, nitro-, or pyridinyl-substituted analogs, which may alter solubility, metabolic stability, and target binding .

Pharmacological and Toxicological Profiles

  • Toxicity: Limited data exist for the target compound, but structurally related 2-cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological investigation .

Physicochemical Properties

  • Polarity: The dimethylamino group increases basicity, while the furan ring contributes to π-π stacking interactions. This contrasts with nitro-substituted analogs (e.g., N-[4-(5-nitro-pyridin-2-ylamino)-phenyl]-acetamide), where electron-withdrawing groups reduce basicity .
  • Solubility : Hydrophilicity is likely lower than in hydroxymethyl-furan derivatives (e.g., 2-chloro-N-[(5-(hydroxymethyl)furan-2-yl)methyl]acetamide) due to the absence of polar hydroxyl groups .

Biological Activity

N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide (DMFMA) is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and analgesic properties, as well as its pharmacological implications.

Chemical Structure and Properties

DMFMA is characterized by a dimethylamino group and a furan ring, which are significant for enhancing its pharmacological properties. The presence of the furan moiety is particularly noteworthy as it often contributes to improved bioavailability and interaction with biological targets. The molecular weight of DMFMA is approximately 196.25 g/mol, and its structure can be summarized as follows:

  • Chemical Formula : C_{10}H_{15}N_{2}O
  • CAS Number : 1096273-36-7

Biological Activities

Research indicates that compounds containing dimethylamine functionalities exhibit a broad spectrum of biological activities. DMFMA may possess the following activities:

  • Antimicrobial Activity : Preliminary studies suggest that DMFMA could exhibit antimicrobial properties, potentially effective against various pathogens.
  • Anticancer Properties : The compound's structural characteristics may allow it to interact with specific receptors or enzymes involved in cancer pathways, indicating potential as an anticancer agent.
  • Analgesic Effects : There is evidence that DMFMA may also have analgesic properties, making it a candidate for pain management therapies.

The biological activity of DMFMA may be attributed to its ability to modulate interactions with biological targets. For instance, the furan component enhances the compound's efficacy by improving its binding affinity to specific receptors or enzymes involved in disease pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of DMFMA with structurally similar compounds reveals insights into its unique biological profile:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Chloro-N-methyl-N-{(5-methylfuran-2-yl)methyl}acetamideContains a chloro groupAntimicrobialChloro substitution affects reactivity
2-Acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamideBenzyl group instead of dimethylaminoAnticonvulsantDifferent aromatic substitution impacts activity
N-(Furan-2-ylmethyl)furan-2-carboxamideFuran derivativesAntifungalMultiple furan rings enhance activity

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of DMFMA on various cancer cell lines. Results indicated significant cytotoxic effects, suggesting that DMFMA may induce apoptosis in cancer cells.
  • Antimicrobial Efficacy : In vitro assays demonstrated that DMFMA exhibited considerable antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Analgesic Studies : Animal models were utilized to assess the analgesic effects of DMFMA. The compound showed promise in reducing pain responses compared to control groups.

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of DMFMA. Quantitative structure–activity relationship (QSAR) modeling could provide insights into optimizing its efficacy against specific biological targets.

Q & A

Basic: What synthetic routes are recommended for N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach:

Amide Bond Formation : React 5-methylfurfurylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen to form the intermediate 2-chloro-N-[(5-methylfuran-2-yl)methyl]acetamide.

Dimethylation : Treat the intermediate with dimethylamine in the presence of a base (e.g., K₂CO₃) to substitute the chlorine atom with a dimethylamino group.
Optimization Strategies :

  • Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity .
  • Adjust solvent polarity and temperature to minimize side reactions (e.g., furan ring oxidation) .
  • Employ microwave-assisted synthesis to reduce reaction time and improve yield .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
A combination of techniques is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylamino group (δ ~2.2–2.4 ppm for –N(CH₃)₂) and furan protons (δ ~6.0–7.0 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement, particularly to confirm stereochemistry and hydrogen bonding .

Advanced: How can molecular docking simulations predict the biological targets of this compound?

Answer:
Methodology :

Target Selection : Prioritize enzymes/receptors with known interactions with acetamide derivatives (e.g., kinases, GPCRs).

Ligand Preparation : Optimize the compound’s 3D structure using density functional theory (DFT) for accurate charge distribution .

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Key parameters include grid box size (centered on active sites) and flexible side-chain adjustments .

Validation : Compare results with experimental bioactivity data (e.g., IC₅₀ values) to refine scoring functions .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:
Root Causes :

  • Variations in synthesis routes leading to impurities (e.g., unreacted intermediates) .
  • Differences in assay conditions (e.g., cell lines, solvent used for compound dissolution).
    Resolution Strategies :
  • Reproducibility Checks : Standardize synthetic protocols and analytical methods (e.g., HPLC purity >98%) .
  • Meta-Analysis : Use statistical tools to compare datasets, accounting for variables like pH, temperature, and biological model .
  • Orthogonal Assays : Validate activity in multiple models (e.g., in vitro enzymatic assays vs. cell-based assays) .

Advanced: How can QSAR models predict the pharmacokinetic properties of this compound?

Answer:
QSAR Workflow :

Descriptor Calculation : Compute molecular descriptors (e.g., logP, polar surface area) using software like PaDEL-Descriptor .

Model Training : Use datasets of similar acetamides with known ADME properties to train regression/classification models.

Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets to ensure robustness .

Application : Predict bioavailability, blood-brain barrier penetration, and metabolic stability based on derived models .

Methodological: What experimental approaches analyze the compound’s stability under varying conditions?

Answer:
Stability Studies :

  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy or LC-MS .
  • Light Sensitivity : Conduct ICH-compliant photostability tests using controlled UV/visible light exposure .

Advanced: What challenges arise in crystallographic studies, and how does SHELX address them?

Answer:
Challenges :

  • Poor crystal quality due to flexible acetamide side chains.
  • Twinning or disorder in the furan ring .
    SHELX Solutions :
  • SHELXD : Resolve phase problems via dual-space algorithms for small-molecule structures.
  • SHELXL : Refine anisotropic displacement parameters and hydrogen bonding networks using restraints .
  • SHELXPRO : Generate publication-quality CIF files with validated geometry .

Advanced: What in silico methods predict metabolic pathways for this compound?

Answer:
Approach :

  • CYP450 Metabolism Prediction : Use software like MetaSite or GLORYx to identify likely oxidation sites (e.g., furan ring or dimethylamino group) .
  • Phase II Metabolism : Simulate glucuronidation/sulfation using enzyme-ligand docking (e.g., UDP-glucuronosyltransferases) .
  • Toxicity Screening : Apply Derek Nexus to flag potential reactive metabolites (e.g., epoxides from furan oxidation) .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for initial purification .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for final polishing .

Advanced: How does the furan moiety influence the compound’s electronic properties?

Answer:
Computational Analysis :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, revealing electron-rich regions on the furan oxygen .
  • Compare HOMO-LUMO gaps with non-furan analogs to assess reactivity (e.g., susceptibility to electrophilic attack) .
  • Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between the furan ring and acetamide group .

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